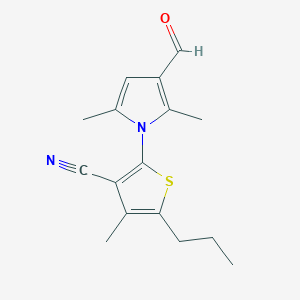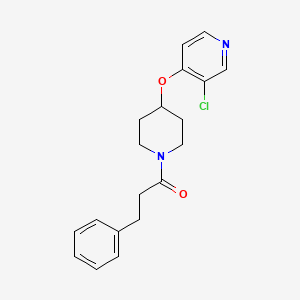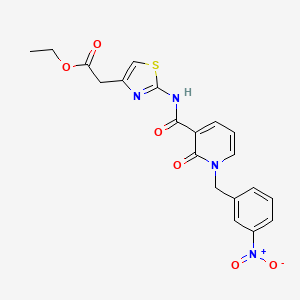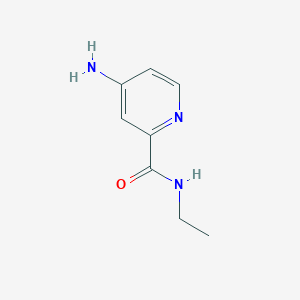![molecular formula C8H12O3 B3005514 (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 38347-83-0](/img/structure/B3005514.png)
(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular weight of 255.31 . It is also known as rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . The corresponding ester is prepared by heating to 50°C a mixture of formic/acetic anhydride with d-bornyl alcohol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.27 . The predicted boiling point is 310.3±35.0 °C, and the predicted density is 1.181±0.06 g/cm3 .Applications De Recherche Scientifique
1. Synthesis and Stereostructure
The compound has been used in the synthesis and study of stereostructures of various diastereomers. For instance, Palkó et al. (2005) synthesized all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers, analyzing their structures using spectroscopy techniques (Palkó et al., 2005).
2. Asymmetric Synthesis
The compound plays a role in asymmetric synthesis. Cativiela et al. (1993) discussed the synthesis of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(epoxy)bicyclo[2.2.1]heptane-2-endo-carboxylates in enantiomerically pure form, starting from asymmetric Diels-Alder reactions (Cativiela et al., 1993).
3. Chiral Auxiliaries
Ishizuka et al. (1990) achieved a high-yield synthesis of diastereomerically pure derivatives of this compound, potentially useful as chiral auxiliaries in chemical reactions (Ishizuka et al., 1990).
4. Conformational Studies
Buñuel et al. (1997) studied a conformationally restricted aspartic acid analogue with a norbornane skeleton, including this compound, revealing insights into the semi-extended conformation of the amino acid residue (Buñuel et al., 1997).
5. Nucleoside Analogues
Research by Hřebabecký et al. (2006) involved synthesizing novel conformationally locked carbocyclic nucleosides derived from this compound, demonstrating its applicability in the creation of nucleoside analogues (Hřebabecký et al., 2006).
6. Enantiomer Separation
Yamazaki and Maeda (1986) investigated the gas chromatographic enantiomer separation of stereoisomers of this compound, contributing to the understanding of chiral analysis in chemistry (Yamazaki & Maeda, 1986).
7. Amino Acid Transport
Christensen et al. (1983) synthesized isomeric acids related to this compound and compared their specificity to membrane transport systems in cells, highlighting the compound's relevance in biochemical transport studies (Christensen et al., 1983).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSWQMJDMLNEF-DBRKOABJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3005431.png)
![6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005432.png)



![7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid](/img/structure/B3005438.png)



![N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3005447.png)

![6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B3005451.png)


